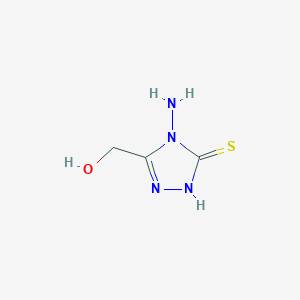

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol

Description

Properties

IUPAC Name |

4-amino-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4OS/c4-7-2(1-8)5-6-3(7)9/h8H,1,4H2,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDOJJSTMSPMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=S)N1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide with formaldehyde and formic acid, followed by the reduction of the resulting intermediate to yield the desired compound. The reaction conditions often include heating and the use of solvents such as ethanol or water.

Industrial Production Methods

In an industrial setting, the production of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is in the development of antimicrobial agents. Research has demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, a study synthesized several derivatives that showed promising activity against various bacterial strains and fungi, indicating their potential as new antimicrobial agents .

| Compound | Target Organism | Activity |

|---|---|---|

| Compound A | E. coli | MIC = 16 µg/mL |

| Compound B | S. aureus | MIC = 32 µg/mL |

| Compound C | C. albicans | MIC = 64 µg/mL |

Mechanism of Action

The mechanism by which these triazole derivatives exert their antimicrobial effects often involves the inhibition of specific enzymes critical for microbial survival. For example, the inhibition of fungal cytochrome P450 enzymes is a well-documented action for triazole compounds .

Antioxidant Properties

Recent studies have shown that (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative damage in biological systems .

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 25 µg/mL |

| ABTS Assay | IC50 = 30 µg/mL |

Agricultural Applications

Fungicides

The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Its effectiveness against plant pathogens can help in managing crop diseases while reducing reliance on traditional chemical fungicides .

Case Study: Efficacy Against Fungal Pathogens

In trials conducted on crops affected by fungal infections, formulations containing (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol demonstrated significant reductions in disease severity compared to untreated controls.

| Pathogen | Treatment | Disease Severity Reduction |

|---|---|---|

| Fusarium spp. | Triazole formulation | 75% |

| Alternaria spp. | Triazole formulation | 60% |

Material Science

Corrosion Inhibitors

Triazole derivatives have been studied for their potential as corrosion inhibitors in metal protection applications. The presence of sulfur and nitrogen atoms in the structure enhances their ability to form protective films on metal surfaces .

Performance Evaluation

A comparative study evaluated the corrosion inhibition efficiency of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol on mild steel in acidic environments:

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) |

|---|---|

| 0 (Control) | 1.2 |

| 10 | 0.5 |

| 20 | 0.2 |

Mechanism of Action

The mechanism of action of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(4-amino-5-mercapto-4H-1,2,4-triazole): Lacks the hydroxymethyl group but shares similar chemical properties.

(4-amino-5-hydroxy-4H-1,2,4-triazole): Contains a hydroxyl group instead of a mercapto group.

(4-amino-5-methyl-4H-1,2,4-triazole): Features a methyl group in place of the mercapto group.

Uniqueness

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and mercapto groups, along with the hydroxymethyl group, allows for diverse chemical modifications and applications.

Biological Activity

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is a compound belonging to the class of triazoles, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a triazole ring with amino and mercapto functional groups, contributing to its reactivity and biological interactions. The molecular formula is , indicating the presence of sulfur and nitrogen heteroatoms that enhance its pharmacological profile.

Antimicrobial Properties

Research indicates that (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.125 mg/dm³ . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. In a study evaluating antiproliferative effects against colorectal cancer cell lines, it showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics . The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and inhibition of cell cycle progression .

The biological activity of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol can be attributed to several mechanisms:

- Reactive Functional Groups : The mercapto group can form disulfide bonds with cellular proteins, altering their function.

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for cellular metabolism in pathogens.

- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol against clinical isolates of Pseudomonas aeruginosa. Results showed that the compound had an MIC of 0.125 mg/dm³, significantly lower than many conventional antibiotics .

Study 2: Anticancer Potential

In vitro studies on colorectal cancer cell lines revealed that treatment with (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-amino-5-thioltriazole) | Amino and thiol groups | Antimicrobial |

| (5-Mercapto-1H-tetrazole) | Tetrazole ring | Anti-inflammatory |

| (4-amino-5-hydroxytriazole) | Hydroxyl group | Anticancer |

The unique combination of functional groups in (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol enhances its potential for diverse biological activities compared to structurally similar compounds.

Future Directions

Ongoing research aims to explore the full therapeutic potential of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol. Future studies will focus on:

- In vivo Efficacy : Assessing the compound's effectiveness in animal models.

- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.

- Synthesis of Derivatives : Developing derivatives that may enhance bioavailability and reduce toxicity.

Q & A

Q. What are the common synthetic routes for (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol and its derivatives?

The compound and its derivatives are typically synthesized via condensation reactions or nucleophilic substitution. For example:

- Schiff base formation : Reacting the triazole-thiol with aromatic aldehydes (e.g., salicylaldehyde derivatives) in methanol under reflux, catalyzed by HCl, yields Schiff base ligands .

- Heterocyclic derivatives : Derivatives like triazolo-thiadiazines are synthesized by reacting the triazole-thiol with phenacyl bromides in ethanol under reflux, followed by alkaline hydrolysis .

- Antimicrobial agents : Substituted triazole-thiols are prepared by reacting with chloroacetamides in ethanol/KOH, followed by recrystallization from acetic acid .

Q. What spectroscopic techniques are employed to confirm the structure of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol derivatives?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., -SH at ~688 cm⁻¹, C=N at ~1607 cm⁻¹, and CONH at ~1642 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., -N=CH protons at δ 9.85 ppm, aromatic protons, and SCH₂ groups at δ 4.42 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 442 for PJ-A1 derivatives) .

- TLC : Monitors reaction progress using Rf values (e.g., 0.62–0.65 for triazole-acetamide derivatives) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the yield of Schiff base derivatives?

- Solvent choice : Methanol or ethanol is preferred for Schiff base formation due to their polarity and ability to stabilize intermediates. For example, ethanol/KOH systems facilitate thiol deprotonation, enhancing nucleophilic reactivity .

- Catalysts : Acidic conditions (e.g., HCl) promote imine bond formation, while alkaline conditions (KOH) favor thiolate ion generation for nucleophilic substitution .

- Reaction time : Reflux durations (3–6 hours) are critical for complete conversion, as shorter times may leave unreacted starting materials .

Q. What methodologies evaluate the antimicrobial efficacy of triazole-thiol derivatives, and how are structure-activity relationships (SARs) analyzed?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) are standard .

- SAR analysis : Electron-withdrawing groups (e.g., -Cl in PJ-A2) enhance activity by increasing electrophilicity, while bulky substituents (e.g., 2,6-dimethylphenyl) may sterically hinder target binding .

- Comparative studies : Derivatives with pyridine or furan moieties show improved activity due to enhanced π-π stacking with microbial enzymes .

Q. How can researchers address discrepancies in biological activity data among structurally similar triazole derivatives?

- Control experiments : Ensure consistent assay conditions (e.g., pH, incubation time) to isolate substituent effects .

- Computational modeling : Use molecular docking to predict binding affinities with target proteins (e.g., bacterial dihydrofolate reductase) .

- Meta-analysis : Compare data across studies (e.g., PJ-A1 vs. PJ-A2) to identify trends in substituent-driven activity .

Q. What strategies optimize metal complexation with triazole-thiol ligands for catalytic or medicinal applications?

- Ligand design : Schiff base ligands with phenolic -OH groups (e.g., 4-(4-amino-5-mercapto-triazol-3-yl)phenol) enhance metal binding via O,N,S-donor sites .

- Metal selection : Co(II), Cu(II), and Zn(II) form stable complexes with square-planar or octahedral geometries, validated by UV-Vis and magnetic susceptibility measurements .

- Application testing : Evaluate complexes for antioxidant activity (e.g., DPPH radical scavenging) or catalysis (e.g., oxidation reactions) .

Data Analysis and Experimental Design

Q. How are reaction intermediates characterized during multi-step syntheses of triazole derivatives?

- Stepwise monitoring : Use TLC to track intermediate formation (e.g., hydrazone intermediates in Schiff base synthesis) .

- Isolation techniques : Precipitate intermediates via pH adjustment (e.g., acidification to pH 3 for thiol derivatives) .

- Spectroscopic cross-check : Compare IR/NMR data of intermediates with literature values to confirm purity .

Q. What analytical challenges arise in quantifying thiol-containing triazole derivatives, and how are they resolved?

- Thiol oxidation : Prevent disulfide formation by working under inert atmospheres (N₂/Ar) and using antioxidants like ascorbic acid .

- Quantification methods : Employ HPLC with UV detection (λ = 254 nm) or Ellman’s assay for -SH group quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.